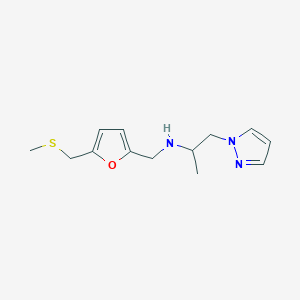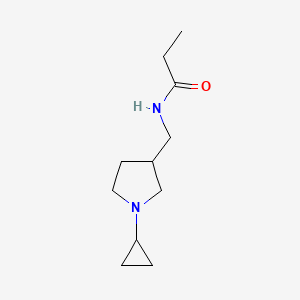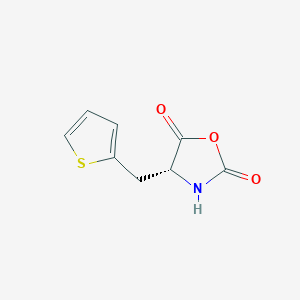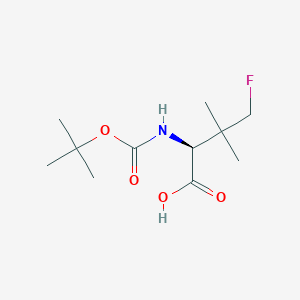
(S)-2-(tert-butoxycarbonylamino)-4-fluoro-3,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a dimethylbutanoic acid moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid, often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Deprotection: TFA or oxalyl chloride in methanol are commonly used for Boc deprotection
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The major product is the free amine after removal of the Boc group.
Applications De Recherche Scientifique
(S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid involves its reactivity due to the presence of the Boc group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Lacks the fluorine atom, resulting in different reactivity and stability.
(S)-2-((tert-Butoxycarbonyl)amino)-4-chloro-3,3-dimethylbutanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorine atom in (S)-2-((tert-Butoxycarbonyl)amino)-4-fluoro-3,3-dimethylbutanoic acid imparts unique reactivity and stability compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s behavior in chemical reactions .
Propriétés
Formule moléculaire |
C11H20FNO4 |
|---|---|
Poids moléculaire |
249.28 g/mol |
Nom IUPAC |
(2S)-4-fluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)11(4,5)6-12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m1/s1 |
Clé InChI |
QAWXYJNHGJIZCC-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)CF |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


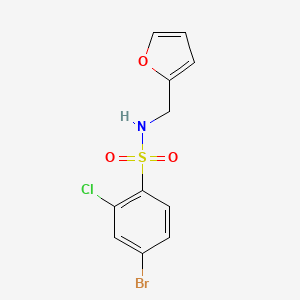
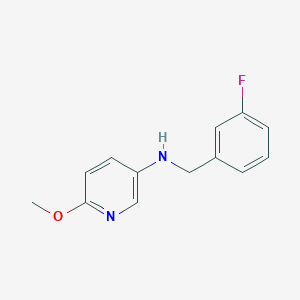
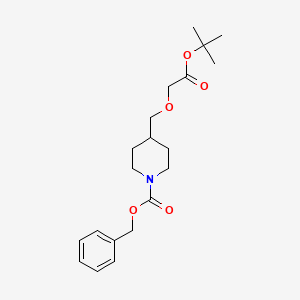

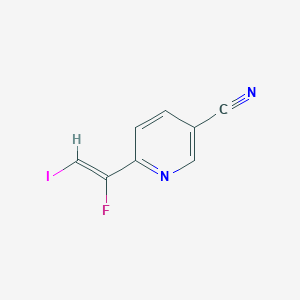

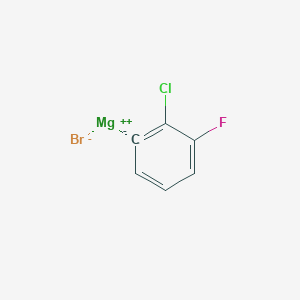
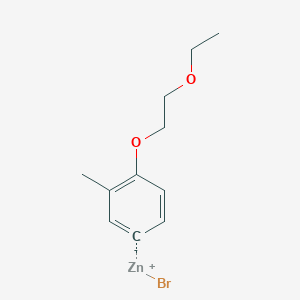
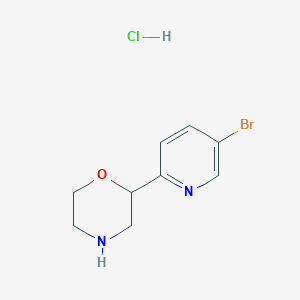
![3-hydroxy-N-[(2S)-1-oxo-3-phenyl-1-(phenylamino)propan-2-yl]quinoxaline-1(2H)-carboxamide](/img/structure/B14895761.png)
